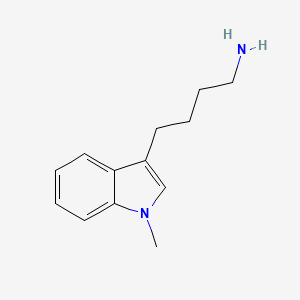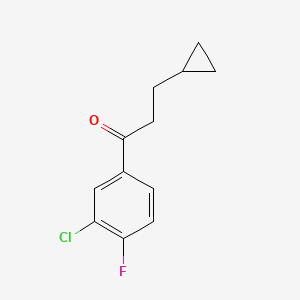
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one is an organic compound characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a cyclopropylpropanone moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl bromide and cyclopropyl methyl ketone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-chloro-4-fluorobenzyl bromide is reacted with cyclopropyl methyl ketone in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer.
Pathways: It modulates the activity of key signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.
Effects: The compound’s effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloro-4-fluorophenyl)-2-propanone and 1-(3-Chloro-4-fluorophenyl)-3-methylpropan-1-one share structural similarities.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it particularly suitable for certain pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H12ClFO |
|---|---|
Molecular Weight |
226.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one |
InChI |
InChI=1S/C12H12ClFO/c13-10-7-9(4-5-11(10)14)12(15)6-3-8-1-2-8/h4-5,7-8H,1-3,6H2 |
InChI Key |
LEQBJHGTFLQZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


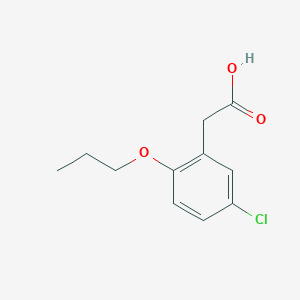
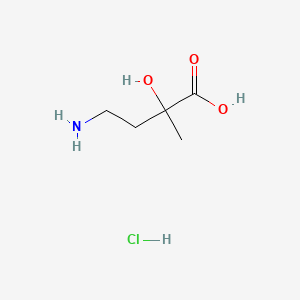
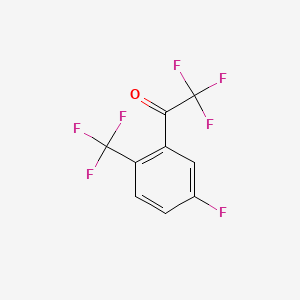

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
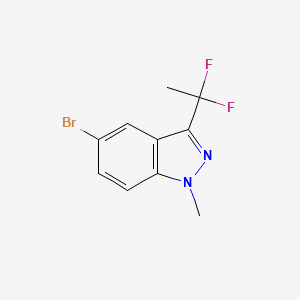
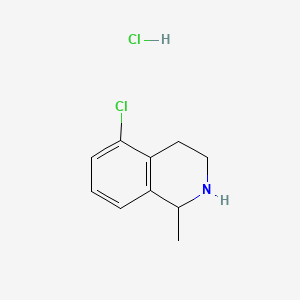
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
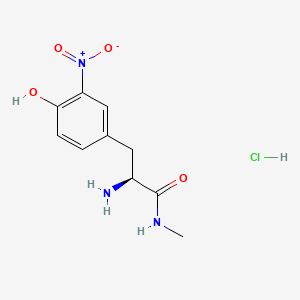
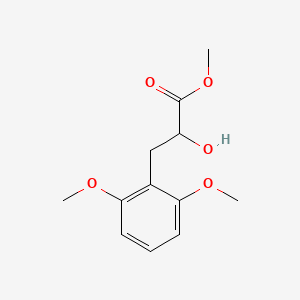
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
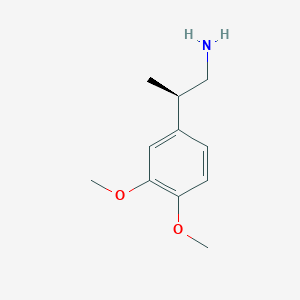
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
